![molecular formula C14H19ClN2O4 B1398271 Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-58-4](/img/structure/B1398271.png)
Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (MPC) is a synthetic organic compound that is commonly used in scientific research. It is a derivative of the amino acid pyrrolidinecarboxylic acid, which is found in many proteins and enzymes. MPC is a powerful inhibitor of the enzyme phospholipase A2 (PLA2) and has been used extensively in biochemical and physiological studies.
Scientific Research Applications
Sorption and Environmental Impact
One study focused on the sorption of phenoxy herbicides to soil and other materials, highlighting the environmental persistence and behavior of such compounds. This research could be relevant for understanding the environmental fate of similar chemical structures, including their sorption characteristics and potential environmental impacts (Werner, Garratt, & Pigott, 2012).
Analytical Techniques in Biological Fluids
Another study discussed analytical techniques for pyrrolidinophenone derivatives in biological fluids, underscoring the importance of detecting and analyzing chemical compounds within a biological context. This could be related to the pharmacokinetics and metabolite analysis of "Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride" in various biological matrices (Synbulatov, Voronin, & Voronina, 2019).
properties
IUPAC Name |
methyl (2S,4S)-4-(3-acetamidophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-9(17)16-10-4-3-5-11(6-10)20-12-7-13(15-8-12)14(18)19-2;/h3-6,12-13,15H,7-8H2,1-2H3,(H,16,17);1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNKSVJBEMGJFA-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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